4-amino-N-propylbenzenesulfonamide is a sulfonamide derivative characterized by the presence of an amino group and a propyl chain attached to a benzenesulfonamide structure. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an antimicrobial agent and in cancer research. The compound's systematic name reflects its structure, which includes a sulfonamide group (-SO2NH2) linked to a benzene ring substituted with an amino group and a propyl chain.
The compound is classified under sulfonamides, which are known for their antibacterial properties. It is categorized as an organic compound with the molecular formula and a molecular weight of 214.28 g/mol. The compound's CAS number is 58687-83-5, indicating its unique identity in chemical databases.
4-amino-N-propylbenzenesulfonamide can be synthesized through various methods, primarily involving the reduction of 4-nitro-N-propylbenzenesulfonamide. A typical synthetic route involves the following steps:
This method has been reported to yield the target compound with high efficiency (100% yield) .
The molecular structure of 4-amino-N-propylbenzenesulfonamide features:
The structural formula can be represented as follows:
Nuclear magnetic resonance (NMR) spectroscopy can be used to confirm the structure:
4-amino-N-propylbenzenesulfonamide participates in various chemical reactions typical of sulfonamides:
These reactions are crucial for developing derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties .
The mechanism of action for 4-amino-N-propylbenzenesulfonamide primarily involves inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. By mimicking para-aminobenzoic acid (PABA), it competitively inhibits DHPS, leading to disrupted folate synthesis and ultimately bacterial cell death.
These properties make it suitable for various applications in medicinal chemistry .
4-amino-N-propylbenzenesulfonamide has several notable applications:
Research continues to explore its full potential across various fields of medicinal chemistry and pharmacology .
Benzenesulfonamide derivatives represent a cornerstone of medicinal chemistry, with their development tracing back to the 1930s discovery of sulfanilamide’s antibacterial properties. This breakthrough established the sulfonamide moiety (–SO₂NH₂) as a privileged pharmacophore for enzyme inhibition. By the mid-20th century, acetazolamide (1) became the first clinically approved carbonic anhydrase inhibitor (CAI), validating sulfonamides as potent modulators of metalloenzymes [2]. Subsequent research revealed that structural modifications to the benzenesulfonamide scaffold could fine-tune pharmacokinetic properties and isoform selectivity. For example, the "tail approach" – appending aromatic or aliphatic chains via linkers – emerged as a key strategy to enhance interactions with secondary binding sites in target enzymes [2] [5]. This innovation led to advanced derivatives such as SLC-0111, a ureido-substituted benzenesulfonamide that progressed to Phase II clinical trials for metastatic pancreatic cancer [2]. The evolution from simple sulfonamides to targeted derivatives like 4-amino-N-propylbenzenesulfonamide underscores the scaffold’s versatility in addressing therapeutic challenges.
Table 1: Evolution of Key Benzenesulfonamide Derivatives
Compound | Structural Feature | Therapeutic Application | Clinical Status |
---|---|---|---|
Sulfanilamide | Unsubstituted benzenesulfonamide | Antibacterial | Historic (1930s) |
Acetazolamide (AAZ) | Thiadiazole-fused sulfonamide | Diuretic, Glaucoma | Approved (1950s) |
SLC-0111 | 4-Ureido-substituted tail | Anticancer (Pancreatic) | Phase II (2020s) |
4-Amino-N-propylbenzenesulfonamide | Amino and propyl substituents | Enzyme inhibitor scaffold | Preclinical |
4-Amino-N-propylbenzenesulfonamide (C₉H₁₄N₂O₂S) integrates two critical functional groups: a primary sulfonamide (–SO₂NH₂) and an electron-donating 4-amino group, linked to an N-propyl chain. This configuration confers distinctive physicochemical and target-binding properties:
The structural duality of 4-amino-N-propylbenzenesulfonamide supports diverse mechanisms in enzyme inhibition:
Table 2: Enzyme Inhibition Profiles of Representative Sulfonamide Derivatives
Compound | hCA IX Ki (nM) | hCA XII Ki (nM) | COX-2 IC₅₀ (nM) | 5-LOX IC₅₀ (μM) |
---|---|---|---|---|
Acetazolamide (AAZ) | 25.0 | 5.7 | >10,000 | >100 |
SLC-0111 | 7.4 | 9.7 | Inactive | Inactive |
4b | 8.9 | 9.1 | ND | ND |
7a | 45.2 | 38.7 | 49 | 2.4 |
Abbreviations: ND = Not Determined; Data compiled from [2] [5]
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1